Ethyl 5-methyl-4-oxo-3-(1-oxo-1-phenylmethoxypropan-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 5-methyl-4-oxo-3-(1-oxo-1-phenylmethoxypropan-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, a phenylmethoxypropan-2-yl group, and an ethyl ester functional group. The presence of these functional groups and the heterocyclic core makes this compound of significant interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-methyl-4-oxo-3-(1-oxo-1-phenylmethoxypropan-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of a thieno[2,3-d]pyrimidine derivative with an appropriate aldehyde or ketone, followed by esterification. The reaction conditions often require the use of catalysts, such as p-toluenesulfonic acid, and solvents like ethanol or methanol. The reaction mixture is usually heated under reflux to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-4-oxo-3-(1-oxo-1-phenylmethoxypropan-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or phenylmethoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with modified functional groups.
Scientific Research Applications
Ethyl 5-methyl-4-oxo-3-(1-oxo-1-phenylmethoxypropan-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and neuroprotective properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biological Studies: The compound’s interactions with biological targets, such as enzymes and receptors, are investigated to understand its mechanism of action and therapeutic potential.
Mechanism of Action
The mechanism of action of Ethyl 5-methyl-4-oxo-3-(1-oxo-1-phenylmethoxypropan-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. For example, it may inhibit the NF-kB inflammatory pathway, thereby reducing inflammation . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-oxo-3-(1-oxo-1-phenylmethoxypropan-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate
- Ethyl 5-methyl-4-oxo-3-(1-oxo-1-phenylmethoxypropan-2-yl)thieno[2,3-d]pyrimidine-5-carboxylate
Uniqueness
Ethyl 5-methyl-4-oxo-3-(1-oxo-1-phenylmethoxypropan-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its thieno[2,3-d]pyrimidine core and the presence of both ester and phenylmethoxy groups make it a versatile compound for various research applications.
Properties
IUPAC Name |
ethyl 5-methyl-4-oxo-3-(1-oxo-1-phenylmethoxypropan-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c1-4-26-20(25)16-12(2)15-17(28-16)21-11-22(18(15)23)13(3)19(24)27-10-14-8-6-5-7-9-14/h5-9,11,13H,4,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGGQXHBNIRFSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=CN(C2=O)C(C)C(=O)OCC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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